4-(decyloxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-(Decyloxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]benzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound features a benzohydrazide core with a decyloxy group and a trimethoxyphenylmethylene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]benzohydrazide typically involves multiple steps, starting from readily available precursors. One common method includes the protection of pyrocatechol with acetone to obtain 2,2-dimethyl piperonyl, followed by nitration to produce 5-nitryl-2,2-dimethyl piperonyl. Subsequent deprotection yields 3,4-dihydroxy nitrobenzene, which is then reacted with bromodecane and an ethylation reagent such as ethyl bromide or diethyl sulfate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The reaction conditions are typically mild, and the materials used are commercially available, ensuring broad and sufficient sources .
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
4-(Decyloxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Decyloxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the trimethoxyphenyl moiety may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzohydrazide: A simpler analog without the trimethoxyphenyl group.
3-ethoxy-4-decyloxy nitrobenzene: Another compound with a similar decyloxy group but different functional groups.
Uniqueness
4-(Decyloxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]benzohydrazide is unique due to its combination of a decyloxy group and a trimethoxyphenylmethylene moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H38N2O5 |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
4-decoxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C27H38N2O5/c1-5-6-7-8-9-10-11-12-17-34-23-15-13-22(14-16-23)27(30)29-28-20-21-18-24(31-2)26(33-4)25(19-21)32-3/h13-16,18-20H,5-12,17H2,1-4H3,(H,29,30)/b28-20+ |
InChI Key |
MWYDEEMLIASCNH-VFCFBJKWSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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